peróxidos dialquilo

El dialkilperóxido es un compuesto orgánico que contiene un enlace peróxido (–O–O–) entre dos grupos alquilo. Actúa como iniciador en reacciones de polimerización por radicales libres debido a su capacidad para generar especies reactivas al descomponerse térmicamente o bajo radiación UV. Su estructura proporciona estabilidad relativa y control sobre la liberación de radicales, lo que mejora la eficiencia en procesos industriales y de síntesis química. Es versátil en aplicaciones como la vulcanización de caucho o la modificación de polímeros, permitiendo condiciones de reacción más precisas y reduciendo la formación de subproductos indeseados.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane | 400089-92-1 | C12H24O3 |

|

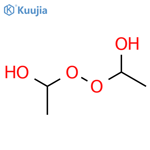

Bis(1-hydroxyethyl) peroxide | 77573-56-9 | C4H10O4 |

|

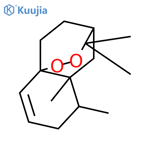

10,11-Epidioxy-1-eremophilene; 10α-form | 1197990-09-2 | C15H24O2 |

|

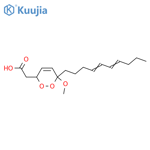

6-(4,6-Decadienyl)-3,6-dihydro-6-methoxy-1,2-dioxin-3-acetic acid | 154702-55-3 | C17H26O5 |

|

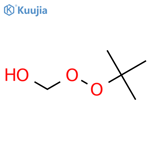

Methanol,1-[(1,1-dimethylethyl)dioxy]- | 17742-78-8 | C5H12O3 |

|

MT04 | 923267-23-6 | C18H26O6 |

|

1,2-Dioxin, 4-hexyl-3,6-dihydro- | 681855-83-4 | C10H18O2 |

|

dicyclohexyl peroxide | 1758-61-8 | C12H22O2 |

|

2-butanol peroxide | 37364-67-3 | C8H18O2 |

|

peroxide, dimethyl | 690-02-8 | C2H6O2 |

Literatura relevante

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

Proveedores recomendados

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados